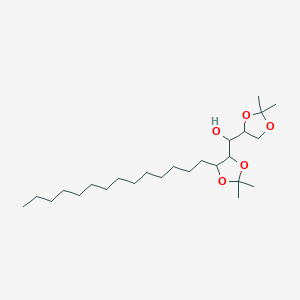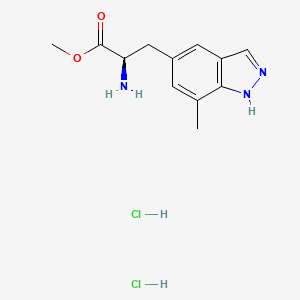
(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-(7-méthyl-1H-indazol-5-yl)propanoate de méthyle dihydrochlorure est un composé appartenant à la classe des dérivés de l'indazole. Les indazoles sont des composés hétérocycliques contenant de l'azote, connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale . Ce composé, en particulier, a suscité un intérêt en raison de ses propriétés thérapeutiques potentielles et de son rôle dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante comprend les réactions catalysées par les métaux de transition, telles que la formation de liaison N–N catalysée par Cu(OAc)2 . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le DMSO et une atmosphère d'oxygène pour faciliter la formation du cycle indazole.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de plates-formes de synthèse automatisée peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-Amino-3-(7-méthyl-1H-indazol-5-yl)propanoate de méthyle dihydrochlorure subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle indazole.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le nitrite de tert-butyle, des agents réducteurs et divers catalyseurs tels que Cu(OAc)2 et des catalyseurs à base d'argent . Les conditions de réaction impliquent souvent des températures spécifiques, des solvants et des conditions atmosphériques pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés indazoles substitués.
Applications De Recherche Scientifique
(R)-2-Amino-3-(7-méthyl-1H-indazol-5-yl)propanoate de méthyle dihydrochlorure a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (R)-2-Amino-3-(7-méthyl-1H-indazol-5-yl)propanoate de méthyle dihydrochlorure implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou récepteurs, modulant leur activité et conduisant aux effets biologiques souhaités. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
(R)-2-Amino-3-(7-méthyl-1H-indazol-5-yl)propanoate de méthyle dihydrochlorure est unique en raison de ses groupes fonctionnels spécifiques et de sa stéréochimie, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir une variété de réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux en recherche scientifique et dans l'industrie.
Propriétés
Formule moléculaire |
C12H17Cl2N3O2 |
|---|---|
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);2*1H/t10-;;/m1../s1 |
Clé InChI |
YOQMELLFPVXRPG-YQFADDPSSA-N |
SMILES isomérique |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N.Cl.Cl |
SMILES canonique |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
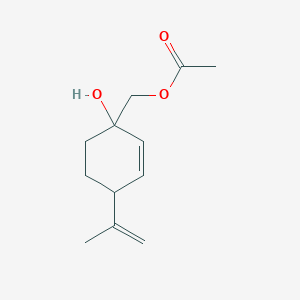

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
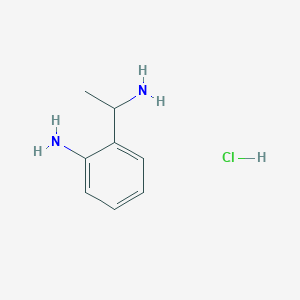
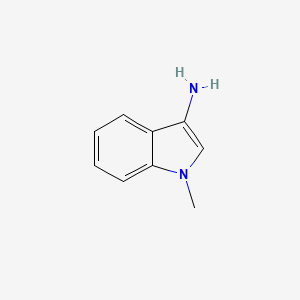


![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
